molecular formula C19H21NO4S2 B12147162 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide

Cat. No.: B12147162
M. Wt: 391.5 g/mol
InChI Key: LWCLZZZQQQKYLJ-RMKNXTFCSA-N
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Description

“(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide” is a mouthful, but let’s break it down. This compound belongs to the class of enamides , characterized by a double bond between the nitrogen and carbon atoms in the amide group. Enamides exhibit interesting reactivity patterns due to this unsaturation.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach starts with the condensation of an aldehyde (such as 4-methoxybenzaldehyde) with a thiol (such as tetrahydrothiophene-3-one) to form the corresponding thioether. Next, the thioether reacts with an α,β-unsaturated ketone (such as thiophen-2-ylmethylprop-2-enone) to yield the target enamide. The reaction sequence can be summarized as follows:

  • Aldehyde + Thiol → Thioether
  • Thioether + α,β-Unsaturated Ketone → Enamide

Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, catalysts, and purification steps ensures efficient production.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The thioether moiety can undergo oxidation to form the corresponding sulfoxide or sulfone.

    Reduction: Reduction of the double bond in the enamide can yield the saturated amide.

    Substitution: The thioether sulfur can participate in nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon, Raney nickel).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., BF₃·Et₂O).

Major Products::
  • Oxidation: Sulfoxide or sulfone derivatives.
  • Reduction: Saturated amide.
  • Substitution: Various substituted enamides.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: Enamides exhibit bioactivity, making them interesting targets for drug discovery.

    Organic Synthesis: As versatile intermediates, enamides participate in diverse transformations.

    Materials Science: Enamides can be incorporated into polymers or used as ligands in coordination chemistry.

Mechanism of Action

The exact mechanism of action for this specific compound depends on its context (e.g., as a drug or catalyst). It likely interacts with biological targets (enzymes, receptors) or participates in chemical reactions.

Properties

Molecular Formula

C19H21NO4S2

Molecular Weight

391.5 g/mol

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-3-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C19H21NO4S2/c1-24-17-7-4-15(5-8-17)6-9-19(21)20(13-18-3-2-11-25-18)16-10-12-26(22,23)14-16/h2-9,11,16H,10,12-14H2,1H3/b9-6+

InChI Key

LWCLZZZQQQKYLJ-RMKNXTFCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3

Origin of Product

United States

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